

In-Depth Technical Guide: 1-(Isopropylsulfonyl)-2-nitrobenzene (CAS No. 70415-86-0)

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Compound of Interest

Compound Name: 1-(Isopropylsulfonyl)-2-nitrobenzene

Cat. No.: B1314106

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Introduction

1-(Isopropylsulfonyl)-2-nitrobenzene is a key chemical intermediate primarily utilized in the synthesis of pharmaceutical compounds, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. Its bifunctional nature, featuring both a nitro group and an isopropylsulfonyl group on a benzene ring, allows for a range of chemical transformations crucial for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

1-(Isopropylsulfonyl)-2-nitrobenzene is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 70415-86-0 | N/A |
| Molecular Formula | C ₉ H ₁₁ NO ₄ S | [1][2] |
| Molecular Weight | 229.25 g/mol | [3][4] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 59.5 °C | [3] |
| Boiling Point | 405.4 ± 37.0 °C (Predicted) | [3][4] |
| Density | 1.299 ± 0.06 g/cm ³ (Predicted) | [3] |
| SMILES | <chem>CC(C)S(=O)(=O)C1=CC=CC=C1</chem> INVALID-LINK--[O-] | [1] |
| InChI | InChI=1S/C9H11NO4S/c1-7(2)15(13,14)9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3 | [1] |

Synthesis

The synthesis of **1-(Isopropylsulfonyl)-2-nitrobenzene** is typically achieved through a two-step process involving the nitration of isopropylbenzene followed by the sulfonylation of the resulting nitro-isopropylbenzene intermediate.

Experimental Protocols

Step 1: Nitration of Isopropylbenzene

This electrophilic aromatic substitution reaction introduces a nitro group onto the isopropylbenzene ring. The isopropyl group is an ortho-, para-director.

- Reagents:
 - Isopropylbenzene

- Concentrated Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Methylene Chloride (CH_2Cl_2)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Distilled Water
- Procedure:
 - In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring to prepare the nitrating mixture.
 - Dissolve isopropylbenzene in methylene chloride in a separate flask.
 - Slowly add the prepared nitrating mixture to the isopropylbenzene solution while maintaining a low temperature with the ice bath and stirring vigorously.
 - After the addition is complete, continue stirring the reaction mixture for a specified time to ensure complete reaction.
 - Upon completion, dilute the reaction mixture with methylene chloride.
 - Wash the organic layer sequentially with distilled water and saturated sodium bicarbonate solution to neutralize and remove excess acid.
 - Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude nitro-isopropylbenzene product. The primary products will be a mixture of 2-nitro-isopropylbenzene and 4-nitro-isopropylbenzene.

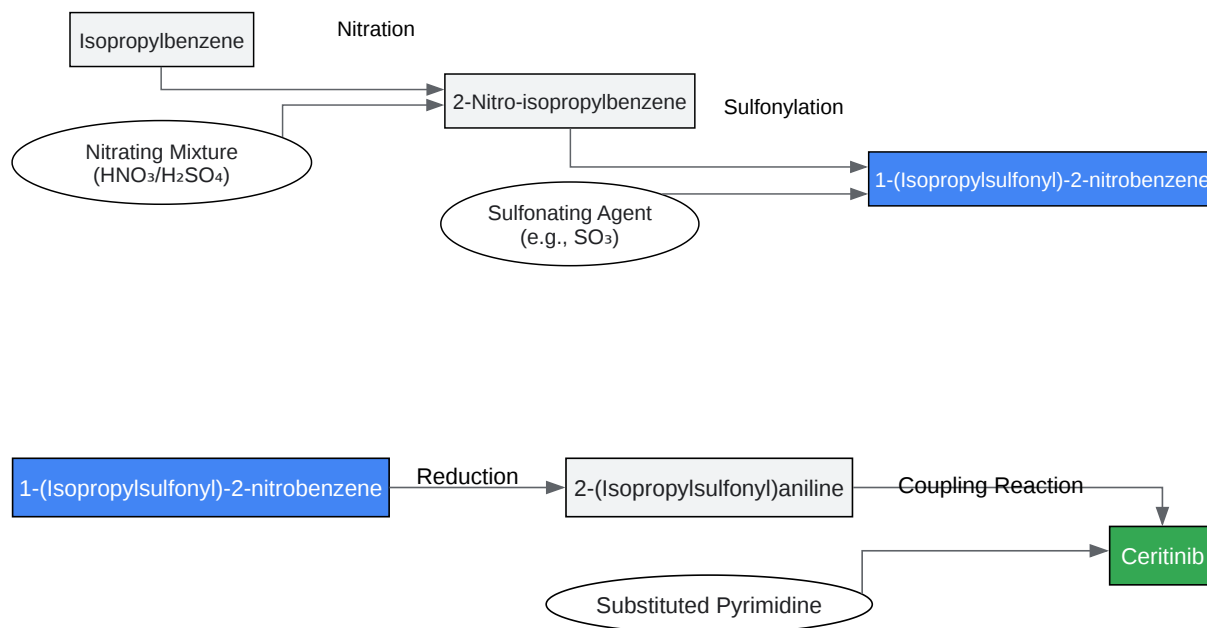
Step 2: Sulfonylation of 2-Nitro-isopropylbenzene

While a specific detailed protocol for the direct sulfonylation of 2-nitro-isopropylbenzene to **1-(isopropylsulfonyl)-2-nitrobenzene** is not readily available in the searched literature, the

general approach involves reacting the nitroaromatic compound with a sulfonating agent. Modern methods often employ microreactors for enhanced safety and efficiency in sulfonation reactions using sulfur trioxide (SO_3). A patent also describes the sulfonation of nitroaromatic compounds using gaseous sulfur trioxide.

- General Procedure (Conceptual):
 - 2-Nitro-isopropylbenzene is reacted with a sulfonating agent, such as fuming sulfuric acid (oleum) or sulfur trioxide.
 - The reaction temperature is carefully controlled to prevent side reactions.
 - Upon completion, the reaction mixture is quenched by pouring it onto ice.
 - The product, **1-(isopropylsulfonyl)-2-nitrobenzene**, can then be isolated by filtration or extraction.

Synthesis Workflow



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